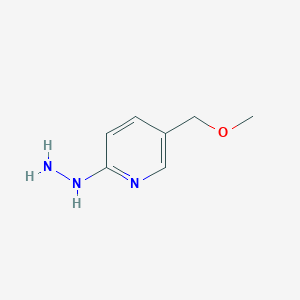

2-Hydrazino-5-(methoxymethyl)pyridine

Description

Role of Pyridine (B92270) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in the fields of organic and medicinal chemistry. chemsrc.comnih.govgoogle.com Its structural similarity to benzene, combined with the electronic influence of the nitrogen atom, imparts unique properties that make it a valuable component in the design of new molecules. mdpi.com Pyridine derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. chemsrc.comgoogle.com In medicinal chemistry, the pyridine nucleus is considered a "privileged structure" because it is found in a multitude of biologically active compounds and approved drugs. google.com The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which can influence the solubility and bioavailability of a drug molecule. chemsrc.com The versatility of the pyridine ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. nih.govgoogle.com

Overview of Hydrazino and Methoxymethyl Functionalities in Heterocyclic Compound Design

The introduction of specific functional groups onto a heterocyclic scaffold is a key strategy in chemical synthesis and drug discovery. The hydrazino group (-NHNH2) is a versatile functional group known for its nucleophilicity and its ability to participate in the formation of various heterocyclic rings. researchgate.net Hydrazines are widely used as building blocks in the synthesis of pyrazoles, triazoles, and other important heterocyclic systems. researchgate.net The presence of a hydrazino group on a pyridine ring can significantly influence its chemical reactivity and biological activity.

The methoxymethyl group (-CH2OCH3) is an ether linkage that can impact a molecule's polarity, lipophilicity, and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions. In drug design, the introduction of a methoxymethyl group can be a strategy to improve a compound's pharmacokinetic properties.

Research Imperatives and Potential Areas for Investigation of Pyridine Derivatives

The continued investigation of pyridine derivatives is driven by the need for new molecules with novel properties and applications. mdpi.com A key research imperative is the development of efficient and selective synthetic methods to access a wide diversity of substituted pyridines. acs.org There is also a strong focus on exploring the biological activities of new pyridine derivatives, with the aim of discovering new therapeutic agents for a range of diseases. chemsrc.comnih.gov The global market for pyridine and its derivatives is expanding, driven by demand from the pharmaceutical and agrochemical sectors, highlighting the ongoing importance of research in this area. Furthermore, understanding the structure-activity relationships of substituted pyridines is crucial for the rational design of molecules with desired functionalities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

[5-(methoxymethyl)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C7H11N3O/c1-11-5-6-2-3-7(10-8)9-4-6/h2-4H,5,8H2,1H3,(H,9,10) |

InChI Key |

YUGSHOVGDRQOLK-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CN=C(C=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazino 5 Methoxymethyl Pyridine and Analogous Structures

Established Synthetic Pathways to 2-Hydrazinopyridines

The introduction of a hydrazino group at the C2 position of the pyridine (B92270) ring is a critical transformation. This is most commonly achieved through the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, by hydrazine (B178648).

Modern synthetic protocols focus on improving efficiency and yield for the hydrazination of pyridines. A notable method involves the reaction of a 2-chloropyridine derivative with hydrazine hydrate. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was successfully achieved from its 2-chloro precursor, demonstrating a direct and effective protocol. researchgate.net This type of reaction highlights a reliable pathway where the hydrazino group displaces a chloro substituent. researchgate.net The binucleophilic nature of the hydrazino moiety can also be harnessed for subsequent reactions to build new heterocyclic rings. researchgate.net

Further advancements include the use of specific solvents and catalysts to enhance reaction rates and selectivity. For example, processes have been developed that utilize N,N-dimethylpropanolamine as a solvent, which can also function as an acid-binding agent to drive the reaction toward the product. google.com The use of microwave reactors has also been suggested as a method to improve reaction conditions for the synthesis of 2-hydrazinopyridine (B147025) on a larger scale. researchgate.net

The most prevalent and well-established method for synthesizing 2-hydrazinopyridines is the reaction of 2-halopyridines, such as 2-chloropyridine or 2-bromopyridine, with hydrazine hydrate. researchgate.netresearchgate.net This nucleophilic aromatic substitution reaction is a straightforward process. researchgate.net Typically, an excess of hydrazine hydrate is used to minimize the formation of undesired dimer byproducts. researchgate.net The reaction involves mixing the pyridine halide with hydrazine hydrate, often in a suitable solvent, and heating the mixture. google.comgoogle.com For example, 3-chloro-2-hydrazinopyridine can be prepared by reacting 2,3-dichloropyridine with 80% hydrazine hydrate in N,N-dimethylformamide at elevated temperatures. google.com

The synthesis of substituted hydrazinylpyridines via nucleophilic substitution of a chlorine atom in various chloropyridines is considered an efficient and reliable method. researchgate.net These reactions can be performed using simple alcohols as solvents, contributing to a more environmentally friendly process. researchgate.net A general patent describes the synthesis of 2-hydrazinopyridine derivatives by reacting a pyridine halide with hydrazine hydrate. google.com Similarly, the synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine is achieved by reacting 2-chloro-5-(3-methoxyphenyl)pyridine with hydrazine. prepchem.com

| Precursor | Reagent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Hydrazine Hydrate | Excess hydrazine hydrate, potentially high-boiling solvent like diglyme | 2-Hydrazinopyridine | researchgate.net |

| 2,3-Dichloropyridine | 80% Hydrazine Hydrate | N,N-dimethylformamide, 130°C | 3-Chloro-2-hydrazinopyridine | google.com |

| 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile | Hydrazine Hydrate | Novel Protocol | 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | researchgate.net |

| 2-chloro-5-(3-methoxyphenyl)pyridine | Hydrazine | Not specified | 2-Hydrazino-5-(3-methoxyphenyl)pyridine | prepchem.com |

Strategies for Incorporating Methoxymethyl Moieties into Pyridine Frameworks

The introduction of the 5-(methoxymethyl) group can be accomplished through various synthetic routes, either by direct functionalization of the pyridine ring or by modifying a pre-existing substituent.

Directly introducing an alkoxymethyl group onto the pyridine ring can be challenging due to the electron-deficient nature of the ring. youtube.com However, general strategies for alkoxylation exist. One approach involves the functionalization of pyridine N-oxides, which enhances the electrophilicity of the C2 and C4 carbons, making them more susceptible to nucleophilic attack. researchgate.netnih.gov Activation of the N-oxide with an agent like trifluoromethanesulfonic anhydride allows for the regioselective addition of nucleophiles. nih.gov Another method involves the regioselective alkoxylation of halopyridines, which can proceed through pyridyne intermediates under specific basic conditions. thieme-connect.com While not direct methoxymethylation, these methods represent viable pathways for introducing alkoxy functionality to the pyridine core.

A more common and targeted approach for synthesizing 5-(methoxymethyl)pyridine derivatives involves a two-step sequence starting from a corresponding 5-methylpyridine. This strategy first converts the methyl group into a more reactive chloromethyl group, which is then substituted by a methoxy group.

The initial step is the chlorination of the methyl substituent. For example, 5-methylpyridine-2,3-dicarboxylic acid can be converted to the 5-chloromethylpyridine derivative via photochlorination. google.com An alternative pathway to chloromethylpyridines starts from picoline-N-oxides. The reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine can produce 2-chloromethylpyridine in high yield. researchgate.net This intermediate is a key building block for further functionalization.

The second step is the conversion of the chloromethyl group to a methoxymethyl group. This is typically achieved by reacting the 5-chloromethylpyridine intermediate with an alkali metal methanolate, such as sodium methanolate. google.com This nucleophilic substitution reaction effectively displaces the chloride to form the desired ether linkage. google.com The synthesis of 2-chloro-5-(chloromethyl)pyridine is a critical step in producing various bioactive compounds and serves as a precursor for introducing functionalities like the methoxymethyl group. researchgate.netchemicalbook.com

| Starting Material | Intermediate | Reagent/Conditions for Final Step | Product Moiety | Reference |

|---|---|---|---|---|

| 5-Methylpyridine-2,3-dicarboxylic acid | 5-Chloromethylpyridine-2,3-dicarboxylic acid | Alkali metal methanolate | 5-Methoxymethyl | google.com |

| 2-Picoline-N-oxide | 2-Chloromethylpyridine | (Precursor synthesis) Phosphoryl chloride, triethylamine | 2-Chloromethyl | researchgate.net |

| Halogenated Pyridines | Pyridyne Intermediate | Alcohols, t-BuOK/18-crown-6 | 4-Alkoxy | thieme-connect.com |

Multicomponent Reactions and Cyclocondensation Pathways for Pyridine Ring Construction

Instead of modifying an existing pyridine, the ring can be constructed from acyclic precursors using multicomponent reactions (MCRs) or cyclocondensation reactions. bohrium.comacsgcipr.orgyoutube.com These methods are highly convergent and atom-efficient, allowing for the rapid assembly of complex, substituted pyridines. bohrium.comnih.gov

One of the most well-known methods is the Hantzsch pyridine synthesis, a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgtaylorfrancis.com This initially forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Variations of the Hantzsch synthesis, including [2+2+1+1] and [3+2+1] approaches, allow for the preparation of unsymmetrical pyridines. taylorfrancis.com

Other significant cyclocondensation routes include the Bohlmann-Rahtz and Guareschi-Thorpe reactions, which can directly yield the aromatic pyridine product. acsgcipr.org Cyclocondensation of a 1,5-dicarbonyl compound with ammonia is a fundamental approach to pyridine synthesis. youtube.combaranlab.org To synthesize a molecule like 2-Hydrazino-5-(methoxymethyl)pyridine using these methods, one would need to select acyclic starting materials that already contain the necessary carbon skeleton and functional group precursors. For example, a 1,5-dicarbonyl compound bearing a methoxymethyl substituent could be condensed with a hydrazine derivative, although this would represent a significant modification of the standard protocols. These ring-forming strategies offer a high degree of flexibility in introducing various substituents onto the pyridine core. researchgate.netnih.gov

| Reaction Name | Typical Reactants | Key Feature | Reference |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate that requires oxidation. | wikipedia.orgtaylorfrancis.com |

| Bohlmann-Rahtz Pyridine Synthesis | Enamines, α,β-unsaturated ketones | Directly yields an aromatic pyridine product. | acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-diketone | Forms a substituted 2-pyridone. | acsgcipr.org |

| General Cyclocondensation | 1,5-Dioxopentane (or derivative), Ammonia | Fundamental method for large-scale pyridine preparation. | youtube.com |

Hantzsch-type Syntheses and Related Cyclizations

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic and robust multi-component reaction for constructing the pyridine ring. wikipedia.org The traditional reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

While fundamentally important, the classical Hantzsch synthesis is primarily suited for producing symmetrically substituted pyridines (e.g., with identical ester groups at the 3- and 5-positions). The synthesis of a specifically substituted pyridine like this compound via a direct Hantzsch approach is not straightforward. However, modifications and related cyclization strategies offer pathways to more complex substitution patterns.

Related cyclization reactions provide versatile alternatives for accessing polysubstituted pyridines. Modern methods often focus on [4+2] cycloadditions where the nitrogen atom can be part of either the diene or the dienophile component. nih.gov One such approach involves the synthesis of 2-azadienes, which can then undergo Diels-Alder reactions. nih.gov Other strategies include:

Condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes : This redox-neutral, [3+3]-type condensation can be synergistically catalyzed by a copper(I) salt and a secondary amine to produce a variety of substituted pyridines under mild conditions. organic-chemistry.org

Domino Cyclization-Oxidative Aromatization : This one-pot approach can utilize a bifunctional catalyst, such as Pd/C on an acidic clay support (K-10 montmorillonite), under microwave irradiation to facilitate the cyclization and subsequent dehydrogenation of the dihydropyridine intermediate. organic-chemistry.org

Reaction of Enaminones with Sulfonyl Hydrazines : A strategy for the synthesis of N-sulfonyl pyrazoles involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.net While this produces pyrazoles, the underlying principle of cyclizing with a hydrazine derivative is relevant to the synthesis of hydrazino-heterocycles.

For the specific synthesis of 2-hydrazinopyridines, the most common and direct method involves the nucleophilic aromatic substitution of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with hydrazine hydrate. This reaction is a powerful tool for introducing the hydrazino moiety onto a pre-formed pyridine ring.

| Method | Key Reactants | Catalyst/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Keto ester (2 eq.), Ammonia/Ammonium Acetate | Thermal or Acid/Base Catalysis; Subsequent Oxidation | 1,4-Dihydropyridine, then Pyridine | wikipedia.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Propargyl Aldehyde | Brønsted Acid | Trisubstituted Pyridine | beilstein-journals.org |

| Catalytic [3+3] Cyclization | O-acetyl ketoximes, α,β-Unsaturated Aldehydes | Copper(I) Salt and Secondary Amine | Substituted Pyridine | organic-chemistry.org |

| Aza-Wittig/Diels-Alder Sequence | Aryl Aldehydes, α,β-Unsaturated Acids, Enamines | Catalytic (e.g., phosphine) | Tri- and Tetrasubstituted Pyridines | nih.gov |

Green Chemistry Considerations in the Synthesis of Substituted Pyridines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyridine synthesis, significant efforts have been made to develop more sustainable methods. nih.gov These approaches focus on increasing efficiency, minimizing waste, and using less hazardous materials.

Key green strategies applicable to pyridine synthesis include:

Multicomponent Reactions (MCRs) : The Hantzsch synthesis is an early example of an MCR, which enhances atom economy by combining three or more reactants in a single step to form a product that incorporates most or all of the starting material atoms. wikipedia.org Modern MCRs are being developed to create complex pyridines in one pot, reducing the need for intermediate isolation and purification steps, which saves time, solvents, and energy. nih.gov

Use of Greener Solvents and Catalysts : A significant advancement in the Hantzsch reaction is the use of water as a reaction solvent, often coupled with a catalyst like ferric chloride for direct aromatization in a one-pot synthesis. wikipedia.org Other approaches utilize environmentally benign catalysts, such as iron salts (e.g., FeCl₃) for cyclization reactions, which are less toxic and more abundant than many heavy metal catalysts. rsc.org Solid base catalysts like hydrotalcites have also been employed for Hantzsch syntheses, offering advantages in terms of recyclability and ease of separation. scispace.com

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.net Similarly, ultrasonic irradiation has been used to accelerate reactions, such as the synthesis of 1,4-dihydropyridines in aqueous micelles, achieving high yields under mild conditions. wikipedia.org

Solvent-Free Synthesis : Conducting reactions without a solvent minimizes waste and eliminates the environmental and health hazards associated with many organic solvents. One-pot, solvent-free syntheses of pyridine derivatives have been successfully developed, often utilizing techniques like ultrasound acceleration with heterogeneous catalysts. researchgate.net

| Aspect | Traditional Method (e.g., Classic Hantzsch) | Green Alternative | Advantage of Green Method | Reference |

|---|---|---|---|---|

| Solvent | Organic solvents (e.g., alcohols, acetic acid) | Water, or solvent-free conditions | Reduced waste, cost, and toxicity | wikipedia.orgresearchgate.net |

| Energy | Conventional heating (long reaction times) | Microwave irradiation, Ultrasound | Faster reactions, lower energy consumption | wikipedia.orgnih.gov |

| Catalyst | Often requires stoichiometric acid/base | Recyclable solid acids/bases (hydrotalcites), benign metals (FeCl₃) | Reduced waste, easier purification, lower toxicity | rsc.orgscispace.com |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions | Higher efficiency, less waste, saves time and resources | nih.gov |

By integrating these green chemistry principles, the synthesis of substituted pyridines and their analogs can be made more efficient, economical, and environmentally sustainable, aligning with the modern demands of chemical manufacturing. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydrazino 5 Methoxymethyl Pyridine

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure ProbingThere are no available UV-Vis absorption or fluorescence emission spectra for 2-Hydrazino-5-(methoxymethyl)pyridine. Consequently, data on its electronic transitions, absorption maxima (λmax), molar absorptivity (ε), or quantum yields cannot be presented.

Analysis of Solvent Effects on Electronic Absorption and Emission Spectra

The study of solvent effects on the UV-Vis absorption spectra of a closely related derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provides valuable insights. The absorption spectra of this compound were recorded in various protic and aprotic solvents, revealing three distinct absorption maxima around 238 nm, 280 nm, and 350 nm. researchgate.net

The bands at approximately 238 nm and 280 nm are attributed to π → π* electronic transitions within the conjugated system of the aromatic pyridine (B92270) ring. researchgate.net A slight bathochromic shift (a shift to longer wavelengths) of these two maxima is observed with a decrease in solvent polarity. researchgate.net

The absorption maximum around 350 nm is assigned to an n → π* electron transition of the hydrazino group. researchgate.net In all protic solvents, this maximum exhibits a hypsochromic shift (a shift to shorter wavelengths) when compared to its position in aprotic solvents like dichloromethane. researchgate.net This shift is indicative of specific solute-solvent interactions, particularly the formation of hydrogen bonds between the protic solvent molecules and the hydrazino group, which stabilizes the ground state more than the excited state. researchgate.net

It is noteworthy that unlike some structurally similar compounds, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile does not exhibit fluorescence emission. researchgate.net

Interactive Data Table: Solvent Effects on the Absorption Maxima of a this compound Derivative

| Solvent | Polarity | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Dichloromethane | Aprotic | ~238 | ~280 | ~350 |

| Protic Solvents | Protic | ~238 | ~280 | <350 |

Note: The table illustrates the general trends observed. Exact values may vary depending on the specific protic solvent used.

Spectroscopic Determination of Protonation Constants

The protonation constant of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined by analyzing the dependence of its absorption spectra on pH. researchgate.net The observed acidochromism, which is the change in color with a change in pH, allows for the calculation of the protonation constant.

For this specific derivative, the protonation constant was calculated to be lg(K/mol dm⁻³) = 1.163 ± 0.006. researchgate.net This value is notably lower than that of similar compounds such as 2-hydrazinopyridine (B147025) (pKa = 4.28), 2-methylpyridine (B31789) (lg K = 5.94), and pyridine (lg K = 5.34). researchgate.net The lower basicity of the studied compound is attributed to the electron-withdrawing effects of the cyano and nitro groups on the pyridine ring, which reduce the electron density on the nitrogen atoms and make them less available for protonation. researchgate.net

Reactivity and Chemical Transformations of 2 Hydrazino 5 Methoxymethyl Pyridine

Reactivity Profiles of the Hydrazino Functionality in Pyridine (B92270) Systems

The hydrazino group (-NHNH2) at the 2-position of the pyridine ring is a potent nucleophile and a precursor to a variety of heterocyclic systems. Its reactivity is central to the chemical utility of 2-Hydrazino-5-(methoxymethyl)pyridine.

Condensation Reactions with Aldehydes and Ketones

The terminal amino group of the hydrazino moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a fundamental transformation of hydrazines and proceeds under mild conditions, often catalyzed by a small amount of acid. researchgate.netuchile.cl The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic manipulations.

The general reaction can be depicted as follows:

Scheme 1: General condensation reaction of this compound with aldehydes and ketones.

This reactivity is a well-established characteristic of hydrazines and is applicable to this compound, providing a straightforward method for introducing a wide variety of substituents at the hydrazino nitrogen.

Table 1: Representative Condensation Reactions of Hydrazines with Carbonyl Compounds This table is illustrative and based on the general reactivity of hydrazines.

| Hydrazine (B178648) Derivative | Carbonyl Compound | Product (Hydrazone) |

| 2-Hydrazinopyridine (B147025) | Benzaldehyde | (E)-1-(phenylmethylidene)-2-(pyridin-2-yl)hydrazine |

| Phenylhydrazine | Acetone | 2-isopropylidene-1-phenylhydrazine |

| 2,4-Dinitrophenylhydrazine | Cyclohexanone | 1-cyclohexylidene-2-(2,4-dinitrophenyl)hydrazine |

Cyclization Reactions Leading to Fused Heterocycles

The hydrazino group in 2-hydrazinopyridine derivatives is a key synthon for the construction of fused heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science. These reactions typically involve the initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization.

One of the most common applications is the synthesis of pyrazolo[1,5-a]pyridines . This can be achieved by reacting 2-hydrazinopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netorganic-chemistry.orgrsc.orgnih.gov The reaction proceeds through an initial condensation followed by a cyclodehydration step.

Scheme 2: General synthesis of pyrazolo[1,5-a]pyridines from 2-hydrazinopyridines.

Similarly, researchgate.netrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines can be synthesized from 2-hydrazinopyridine precursors. organic-chemistry.org A common method involves the reaction with a one-carbon synthon, such as orthoesters or cyanogen (B1215507) bromide, or through oxidative cyclization of amidrazones derived from the hydrazinopyridine. nih.govnih.govlookchem.com

Scheme 3: General synthesis of researchgate.netrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines from 2-hydrazinopyridines.

The substituent at the 5-position of the pyridine ring, in this case, the methoxymethyl group, can influence the reaction conditions and the properties of the final fused heterocyclic product.

Table 2: Examples of Fused Heterocycles Synthesized from 2-Hydrazinopyridine Derivatives This table provides examples based on the known reactivity of 2-hydrazinopyridines.

| 2-Hydrazinopyridine Derivative | Reagent | Fused Heterocycle | Reference |

| 2-Hydrazinopyridine | Acetylacetone | 2-Methyl-7-methylpyrazolo[1,5-a]pyridine | researchgate.net |

| 2-Hydrazinopyridine | Ethyl acetoacetate | 2-Methylpyrazolo[1,5-a]pyridin-7(4H)-one | researchgate.net |

| 2-Hydrazinopyridine | Triethyl orthoformate | researchgate.netrsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine | organic-chemistry.org |

| 2-Hydrazinopyridine | Carbon disulfide | researchgate.netrsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine-3(2H)-thione | acs.org |

Chemical Transformations Involving the Methoxymethyl Substituent

The methoxymethyl group (-CH2OCH3) at the 5-position of the pyridine ring offers opportunities for further functionalization and modification of the molecule.

Derivatization and Selective Cleavage Reactions

The methoxymethyl group can be viewed as a protected form of a hydroxymethyl group. The ether linkage is generally stable to many reaction conditions but can be cleaved under specific acidic conditions to unveil the corresponding alcohol. google.com This transformation allows for the introduction of other functional groups at this position.

Scheme 4: Cleavage of the methoxymethyl ether to the corresponding alcohol.

The resulting 5-(hydroxymethyl)pyridine derivative can then undergo a variety of standard alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to halides for subsequent cross-coupling reactions.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents. The presence of the hydrazino and methoxymethyl substituents significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. nih.govnih.gov The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, the hydrazino group itself is not a typical leaving group. However, reactions that proceed via an initial modification of the hydrazino group or the pyridine nitrogen could potentially lead to substitution. Furthermore, if a leaving group were introduced at the 4- or 6-position, nucleophilic attack would be highly favored at those sites. The electron-donating nature of both the hydrazino and methoxymethyl groups would further activate the ring towards nucleophilic attack, particularly at positions ortho and para to these substituents.

Computational and Theoretical Investigations of 2 Hydrazino 5 Methoxymethyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. These calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. For 2-Hydrazino-5-(methoxymethyl)pyridine, DFT methods are instrumental in determining its fundamental molecular properties.

Geometry Optimization and Conformational Analysis

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, based on typical values for similar structures calculated using a method like B3LYP with a 6-311++G(d,p) basis set.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| N(pyridine)-C(2) | 1.35 |

| C(2)-N(hydrazino) | 1.38 |

| N(hydrazino)-N(amino) | 1.42 |

| C(5)-C(methoxymethyl) | 1.51 |

| C(methoxymethyl)-O | 1.43 |

| O-C(methyl) | 1.42 |

| Bond Angles | |

| C(6)-N(pyridine)-C(2) | 118.0 |

| N(pyridine)-C(2)-N(hydrazino) | 119.5 |

| C(2)-N(hydrazino)-N(amino) | 115.0 |

| C(4)-C(5)-C(methoxymethyl) | 121.0 |

| Dihedral Angles | |

| N(pyridine)-C(2)-N(hydrazino)-N(amino) | 178.0 |

| C(4)-C(5)-C(methoxymethyl)-O | -175.0 |

| Note: This data is representative and not from a specific study on this compound. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) localized on the nitrogen atoms of the pyridine (B92270) ring and the terminal amino group of the hydrazino substituent, as well as the oxygen atom of the methoxymethyl group. These sites are the most probable locations for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the hydrazino group would exhibit the most positive potential (blue), making them susceptible to interaction with nucleophiles.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily excitable. mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

| Note: This data is representative and not from a specific study on this compound. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions. researchgate.net The results are often compared with experimental spectra to validate the computational model. Studies on similar hydrazinopyridine derivatives have shown that the main absorption bands are typically due to transitions involving the pyridine ring and the hydrazino substituent. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer

In this compound, significant ICT is expected from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding π* orbitals of the pyridine ring. NBO analysis can pinpoint these specific interactions and their corresponding stabilization energies, offering a deeper understanding of the electronic communication between the substituents and the aromatic ring.

Derivation of Reactivity and Stability Descriptors from Quantum Chemical Computations

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors provide a conceptual framework for understanding chemical behavior. mdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. These parameters, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of this compound with other compounds.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.9 |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.204 |

| Electrophilicity Index (ω) | 2.29 |

| Note: This data is representative and not from a specific study on this compound. |

Coordination Chemistry of 2 Hydrazino 5 Methoxymethyl Pyridine As a Ligand

Ligand Design Principles for Pyridine-Containing Systems in Coordination Chemistry

In the context of 2-hydrazinopyridine (B147025) derivatives, the ligand design incorporates a hydrazino or hydrazone moiety at the 2-position of the pyridine (B92270) ring. This design introduces additional donor atoms (nitrogens and potentially oxygens in hydrazones), creating a multidentate ligand. The proximity of the hydrazino/hydrazone group to the pyridine nitrogen allows for the formation of stable chelate rings upon coordination to a metal center, a phenomenon known as the chelate effect which enhances the thermodynamic stability of the complexes.

The versatility of these ligands is further enhanced by the potential for tautomerization in the hydrazone derivatives, which can exist in both amido and iminol forms. This equilibrium can be influenced by factors such as the solvent, pH, and the nature of the metal ion, leading to different coordination modes. The ability to modify the carbonyl component of the hydrazone provides a facile route to systematically alter the steric and electronic properties of the ligand, thereby enabling fine control over the coordination geometry and reactivity of the resulting metal complexes.

Formation of Metal Complexes with Transition and Main Group Metals

Derivatives of 2-hydrazinopyridine readily form stable complexes with a wide array of transition and main group metals. The synthesis of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The choice of metal precursor (e.g., chloride, nitrate, acetate, perchlorate) can influence the final structure of the complex, as the anions may or may not coordinate to the metal center.

Transition metal complexes of 2-hydrazinopyridine-based ligands have been extensively studied. For instance, mononuclear complexes of manganese, copper, and zinc have been synthesized with tridentate Schiff base ligands derived from 2-hydrazinopyridine. researchgate.net In some cases, two ligand molecules coordinate to a single metal center, forming distorted octahedral geometries. mtct.ac.in The formation of dinuclear or polynuclear complexes is also possible, where the ligand bridges between two or more metal centers.

While the coordination chemistry of 2-hydrazinopyridine derivatives with main group metals is less explored than with transition metals, the fundamental principles of ligand-metal interaction still apply. The Lewis acidic nature of main group metal ions allows them to readily coordinate with the nitrogen and oxygen donor atoms of these ligands. The resulting geometries are often dictated by the size and coordination number preference of the metal ion.

Identification of Coordination Modes and Chelation Potential

The coordination modes of 2-hydrazinopyridine derivatives are diverse and depend on the specific ligand structure, the metal ion, and the reaction conditions. The parent compound, 2-hydrazinopyridine, can act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the hydrazino nitrogens to form a five-membered chelate ring.

More commonly, Schiff base condensation of 2-hydrazinopyridine with aldehydes or ketones yields hydrazone ligands with enhanced chelation potential. These ligands can act as bidentate (N,N) or tridentate (N,N,O or N,N,N) donors. For example, acylhydrazones can coordinate in a tridentate fashion through the pyridine nitrogen, the imine nitrogen, and the enolic oxygen. mtct.ac.in The deprotonation of the ligand can lead to the formation of anionic ligands that form strong bonds with metal centers.

The flexibility of the hydrazone backbone allows for a variety of coordination geometries. For instance, some ligands can act as bridging ligands, connecting two metal centers and leading to the formation of polynuclear complexes. The specific coordination mode can be elucidated using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and definitively determined by single-crystal X-ray diffraction.

The table below summarizes some of the observed coordination modes for 2-hydrazinopyridine based ligands.

| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Chelate Ring Size |

| 2-Hydrazinopyridine | Pyridine-N, Hydrazine-N | Bidentate (N,N) | 5-membered |

| Pyridine-2-carbaldehyde Hydrazone | Pyridine-N, Imine-N, Hydrazine-N | Bidentate (N,N), Tridentate (N,N,N) | 5- and 6-membered |

| 2-Acetylpyridine Hydrazone | Pyridine-N, Imine-N, Hydrazine-N | Bidentate (N,N), Tridentate (N,N,N) | 5- and 6-membered |

| Acylhydrazones of 2-Hydrazinopyridine | Pyridine-N, Imine-N, Carbonyl-O | Bidentate (N,O), Tridentate (N,N,O) | 5- and 6-membered |

Structural Characterization of Synthesized Metal Complexes

For example, the X-ray structure of a manganese(II) complex with a tridentate Schiff base ligand derived from 2-hydrazinopyridine revealed an octahedral geometry, with the ligand coordinating through two pyridyl nitrogens and one imino nitrogen. researchgate.net In another example, a zinc(II) complex with a similar ligand adopted a trigonal bipyramidal geometry. researchgate.net

Spectroscopic methods are also crucial for structural characterization. In IR spectroscopy, a shift in the ν(C=N) and ν(N-N) stretching frequencies upon complexation provides evidence of coordination through the imine and hydrazine (B178648) nitrogen atoms. The disappearance of the ν(N-H) band can indicate deprotonation of the ligand upon coordination. In ¹H NMR spectroscopy, shifts in the chemical shifts of the pyridine and hydrazone protons upon complexation can provide insights into the coordination mode.

The table below presents hypothetical, yet representative, crystallographic data for a transition metal complex of a 2-hydrazinopyridine derivative, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 1987.6 |

| Z | 4 |

| R-factor | 0.045 |

| Selected Bond Lengths (Å) | |

| M-N(pyridine) | 2.15 |

| M-N(imine) | 2.10 |

| M-O(enolic) | 2.05 |

| **Selected Bond Angles (°) ** | |

| N(pyridine)-M-N(imine) | 78.5 |

| N(imine)-M-O(enolic) | 85.2 |

| N(pyridine)-M-O(enolic) | 163.7 |

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

The thermodynamics and kinetics of metal-ligand binding provide quantitative insights into the stability and formation rates of complexes. For pyridine-containing ligands, the stability of the resulting metal complexes is influenced by a combination of enthalpic and entropic factors. nih.gov

The chelate effect is a major thermodynamic driving force for the formation of complexes with multidentate ligands like 2-hydrazinopyridine derivatives. The formation of one or more chelate rings upon coordination leads to a significant increase in entropy, which contributes favorably to the Gibbs free energy of complexation.

The enthalpy of binding is influenced by the strength of the metal-ligand bonds. The nature of the donor atoms plays a crucial role; for instance, the deprotonated enolic oxygen in hydrazone ligands forms a strong covalent bond with metal ions, contributing to a more negative enthalpy of formation. The electronic properties of the ligand, as modulated by substituents on the pyridine ring or the hydrazone moiety, also affect the bond strengths.

Kinetic studies on the formation of these complexes can provide information about the reaction mechanism. The rate of complex formation can be influenced by factors such as the lability of the solvent molecules in the metal's coordination sphere and the steric hindrance of the ligand.

While specific thermodynamic and kinetic data for the binding of metal ions to 2-Hydrazino-5-(methoxymethyl)pyridine are not available, studies on related systems indicate that these ligands generally form thermodynamically stable and kinetically inert complexes with many transition metals. mtct.ac.in The principles of hard and soft acids and bases (HSAB) can often be used to predict the relative affinities of different metal ions for these ligands.

Catalytic Applications of Metal Complexes Derived from 2 Hydrazino 5 Methoxymethyl Pyridine

Homogeneous Catalysis Mediated by Pyridine-Metal Complexes

There is no available data on the use of 2-Hydrazino-5-(methoxymethyl)pyridine metal complexes in homogeneous catalysis.

Transfer Hydrogenation Reactions and Mechanisms

No studies have been found that investigate the role of this compound metal complexes in transfer hydrogenation reactions. The potential for this ligand to form catalytically active species for such transformations remains an open question for researchers.

Exploration of Heterogeneous Catalytic Systems and Supported Catalysts

There is no information available regarding the development or study of heterogeneous catalytic systems or supported catalysts derived from this compound. The possibility of immobilizing such complexes on solid supports to create recyclable and robust catalysts has not been investigated.

2 Hydrazino 5 Methoxymethyl Pyridine As a Versatile Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Diverse Pyridine (B92270) Derivatives and Substituted Pyridines

The hydrazino group in 2-hydrazino-5-(methoxymethyl)pyridine is a key functional group that enables the synthesis of a multitude of pyridine derivatives. This transformation is often achieved through reactions that target the nucleophilic nature of the hydrazine (B178648) moiety. A common and straightforward method for the preparation of 2-hydrazinopyridine (B147025) derivatives involves the reaction of a corresponding pyridine halide with hydrazine hydrate. For instance, 2-chloro-5-(3-methoxyphenyl)pyridine can be converted to 2-hydrazino-5-(3-methoxyphenyl)pyridine by treatment with hydrazine. This general strategy underscores the accessibility of hydrazinopyridines as synthetic precursors.

The reactivity of the hydrazino group allows for its conversion into various other functionalities, thereby leading to a diverse range of substituted pyridines. For example, the hydrazino group can be transformed into other nitrogen-containing substituents, or it can be replaced altogether, offering a gateway to pyridines with novel substitution patterns. The synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from its 2-chloro precursor highlights the utility of this approach in creating highly functionalized pyridine systems.

The versatility of 2-hydrazinopyridines as precursors is further demonstrated by their use in the synthesis of bipyridine structures. For example, the Suzuki coupling reaction of 2-methoxypyridine-5-boronic acid pinacol ester (derived from 5-bromo-2-methoxypyridine) with a 2-halogenated pyridine yields 2-methoxy-5-(pyridin-2-yl)pyridine, an intermediate in the synthesis of the pharmaceutical agent perampanel. While this example does not directly start from a hydrazinopyridine, it illustrates the broader synthetic strategies available for modifying the pyridine core, for which hydrazinopyridines can serve as valuable starting points.

The following table summarizes some examples of pyridine derivatives that can be synthesized using hydrazinopyridine precursors, illustrating the diversity of accessible structures.

| Precursor | Reagent(s) | Product | Application/Significance |

| 2-Chloropyridine derivative | Hydrazine hydrate | 2-Hydrazinopyridine derivative | Key intermediate for further functionalization |

| 2-Hydrazinopyridine | Dicarbonyl compounds | Pyrazolyl-pyridine | Building block for fused heterocycles |

| 2-Hydrazinopyridine | Isothiocyanates | Thiosemicarbazide-pyridine | Precursor for thiazole and thiadiazole rings |

| 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron, then 2-halopyridine | 2-Methoxy-5-(pyridin-2-yl)pyridine | Intermediate for pharmaceuticals |

Building Block for the Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic hydrazino group and an aromatic pyridine ring, makes it an excellent building block for the construction of fused heterocyclic systems. These reactions, often involving cyclocondensation with polyfunctional molecules, lead to the formation of bicyclic and polycyclic structures with diverse biological and material properties.

A prominent application of 2-hydrazinopyridines is in the synthesis of pyrazole-containing fused systems. The reaction of a hydrazine with a β-dicarbonyl compound is a classic and widely used method for the synthesis of pyrazoles. By employing a 2-hydrazinopyridine, this reaction can be adapted to generate pyrazolo[1,5-a]pyridines, where the pyrazole ring is fused to the pyridine core. These fused systems are of significant interest in medicinal chemistry. Multicomponent reactions, for instance, can be employed for the efficient one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones from hydrazine hydrate, among other reagents.

Similarly, 2-hydrazinopyridines are precursors to triazole-fused heterocycles. The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through various methods, including the cyclization of N-(pyrid-2-yl)formamidoximes or the intramolecular annulation of N-(pyridin-2-yl)benzimidamides. The reaction of 2-hydrazinylpyridine with electrophilically activated nitroalkanes can also yield the corresponding triazolopyridines. These reactions highlight the utility of the hydrazino group in forming the five-membered triazole ring fused to the pyridine scaffold.

Furthermore, 2-hydrazinopyridines can be utilized in the synthesis of fused pyridazine derivatives. The reaction of 1,2-diacylcyclopentadienes with hydrazine hydrate can lead to the formation of 5,6-fused ring pyridazines. By analogy, reacting 2-hydrazinopyridine with appropriate dicarbonyl precursors can be envisioned to produce pyridazino[4,5-b]pyridines and related fused systems. The synthesis of pyridazino[3,4-c]pyridazines and their derivatives from various pyridine and pyridazine precursors further illustrates the scope of creating such fused ring systems.

The table below provides an overview of the types of fused heterocyclic systems that can be constructed using 2-hydrazinopyridine as a key building block.

| Reagent for Cyclocondensation | Fused Heterocyclic System | General Reaction Type |

| β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyridine | Knorr pyrazole synthesis |

| α-Cyanoketones | Aminopyrazolo[1,5-a]pyridine | Gewald reaction variant |

| Carboxylic acid derivatives | Triazolo[1,5-a]pyridine | Einhorn-Brunner reaction |

| α,β-Unsaturated ketones | Pyrazolino[1,5-a]pyridine | Michael addition-cyclization |

| 1,3-Dielectrophiles | Pyridazino[4,5-b]pyridine | Cyclocondensation |

Utility in the Modular Synthesis of Complex Organic Molecules

The concept of modular synthesis relies on the use of versatile building blocks that can be systematically assembled to create a library of complex molecules with diverse structures and functions. This compound, with its distinct reactive sites, is an ideal candidate for such a building block in a modular synthetic approach.

Furthermore, the pyridine ring of this compound can be further functionalized, providing a second point for modular attachment. For example, if the synthesis starts from a halogenated precursor to the hydrazinopyridine, the remaining halogen can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce additional molecular diversity. This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular architectures.

The methoxymethyl group at the 5-position, while less reactive than the hydrazino group, can also play a role in a modular synthesis strategy. It can influence the physicochemical properties of the final molecule, such as solubility and lipophilicity. Moreover, under certain conditions, the ether linkage could potentially be cleaved to reveal a hydroxymethyl group, providing another site for derivatization.

The application of multicomponent reactions (MCRs) further enhances the utility of 2-hydrazinopyridines in modular synthesis. MCRs allow for the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. The use of hydrazine derivatives in MCRs for the synthesis of pyrazoles and other heterocycles is well-documented. Incorporating this compound into such MCRs would enable the rapid generation of a library of complex pyridine-containing molecules.

Applications in Medicinal Chemistry as a Precursor to Novel Bioactive Scaffolds (excluding clinical data)

In the realm of medicinal chemistry, the pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved drugs. This compound, as a versatile precursor, provides a valuable platform for the synthesis of novel pyridine-based scaffolds with potential therapeutic applications. The hydrazino group is a key functionality for generating a diverse array of heterocyclic systems, many of which are known to possess interesting biological activities.

The concept of privileged scaffolds is central to modern drug discovery, as these structural motifs are capable of binding to multiple biological targets with high affinity. The pyridine ring itself is a well-established privileged scaffold. By using this compound as a starting material, medicinal chemists can rationally design and synthesize novel compounds that incorporate this privileged core while introducing additional structural diversity through reactions of the hydrazino group. The synthesis of fused heterocyclic systems, such as pyrazolopyridines or triazolopyridines, from this precursor is a prime example of this strategy. These fused systems can be considered as new, more complex privileged scaffolds in their own right.

Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for their ability to bind to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to develop a more potent lead compound. The this compound scaffold, or fragments derived from it, could be included in fragment libraries for screening. The pyridine core provides a well-defined vector for interaction with a protein, while the hydrazino and methoxymethyl groups offer points for synthetic elaboration once a hit is identified. The ability to readily derivatize the hydrazino group makes this scaffold particularly amenable to the iterative process of fragment-to-lead optimization.

The development of new chemotypes, or distinct molecular frameworks, is crucial for expanding the chemical space available for drug discovery and for overcoming challenges such as drug resistance. This compound serves as an excellent starting point for generating novel chemotypes. The diverse range of reactions that the hydrazino group can undergo allows for the creation of a wide variety of pyridine derivatives and fused heterocyclic systems, each representing a unique chemotype.

A key advantage of using this precursor is the ability to systematically modify the physicochemical properties of the resulting molecules. The introduction of different substituents via the hydrazino group can significantly impact properties such as solubility, lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity. For example, converting the hydrazino group into a pyrazole ring will have a different effect on these properties than converting it into a thiadiazole ring.

| Scaffold/Derivative | Potential Physicochemical Properties | Rationale for Modification |

| This compound | Basic, polar, hydrogen bond donor/acceptor | Starting point with reactive handle |

| N'-Aryl-hydrazono-5-(methoxymethyl)pyridine | Increased lipophilicity, potential for π-stacking | Introduction of aromatic groups |

| Pyrazolo[1,5-a]pyridin-5-yl(methanol) | More rigid, altered hydrogen bonding pattern | Creation of a fused bicyclic system |

| 1,2,4-Triazolo[1,5-a]pyridin-5-yl(methanol) | Increased nitrogen content, potential for improved solubility | Introduction of additional heteroatoms |

| Thiazolyl-hydrazinyl-5-(methoxymethyl)pyridine | Introduction of a sulfur-containing heterocycle | Exploration of different chemical space |

By systematically exploring the chemical transformations of this compound, medicinal chemists can generate libraries of novel compounds with diverse structures and tunable physicochemical properties, thereby increasing the probability of identifying new bioactive molecules.

Conclusion and Future Research Directions

Synthesis of Current Academic Contributions and Knowledge Gaps

Academic contributions directly addressing 2-Hydrazino-5-(methoxymethyl)pyridine are sparse, indicating that this compound remains a relatively niche area of study. The available literature primarily provides insights into the synthesis and characterization of structurally related pyridine (B92270) derivatives. For instance, research on compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has detailed synthetic protocols involving the displacement of a chloro group with hydrazine (B178648). researchgate.net This suggests a potential synthetic route to the title compound from a corresponding 2-chloro-5-(methoxymethyl)pyridine (B1602754) precursor.

A significant knowledge gap exists regarding the comprehensive characterization and reactivity of this compound. While spectroscopic data (IR, NMR, UV-Vis) for similar structures are available, specific data for the title compound is not widely reported. researchgate.net Furthermore, its biological activities and potential applications as a building block in medicinal chemistry remain largely unexplored, in contrast to the broader class of pyridine derivatives which are known for a wide range of pharmacological effects. rsc.orgnih.gov

Unexplored Reactivity Profiles and Novel Synthetic Opportunities

The hydrazino moiety in this compound presents a rich and largely unexplored reactivity profile. This functional group is a versatile precursor for the synthesis of various heterocyclic systems. Future research could focus on its condensation reactions with aldehydes, ketones, and dicarbonyl compounds to yield hydrazones, pyrazoles, and other valuable heterocyclic scaffolds. These reactions could provide access to novel compound libraries with potential applications in drug discovery and materials science.

Moreover, the pyridine nitrogen and the exocyclic amino groups of the hydrazino moiety offer multiple coordination sites, suggesting potential for the synthesis of novel ligands and coordination complexes. The methoxymethyl substituent at the 5-position could also influence the electronic properties and reactivity of the pyridine ring, an aspect that warrants further investigation.

Potential for Development in Advanced Functional Materials

Pyridine-containing compounds are integral to the development of advanced functional materials, including polymers, dyes, and sensors. researchgate.netmdpi.com The unique electronic properties of the pyridine ring, stemming from the electronegative nitrogen atom, make it a valuable component in materials with specific optical and electronic characteristics. wikipedia.org

This compound could serve as a monomer or a precursor for functional polymers. The hydrazino group can be derivatized to introduce cross-linking capabilities or to attach other functional units. The potential for this compound to form metal complexes also opens avenues for the development of novel catalysts, magnetic materials, or luminescent probes. Further research is needed to explore these possibilities and to characterize the properties of materials incorporating this pyridine derivative.

Emerging Avenues in Computational Chemistry and Ligand Design for Pyridine Derivatives

Computational chemistry offers powerful tools to investigate the properties and reactivity of pyridine derivatives, complementing experimental studies. nih.gov Density Functional Theory (DFT) calculations, for instance, can provide insights into the molecular structure, electronic properties, and spectroscopic signatures of this compound. Such studies can help to predict its reactivity and guide the design of new synthetic routes and functional molecules.

In the realm of ligand design, the pyridine scaffold is of paramount importance. acs.orgsemanticscholar.org Computational methods can be employed to model the coordination of this compound to various metal centers. These studies can predict the geometry and stability of the resulting complexes, as well as their potential catalytic activity. researchgate.net The interplay between the pyridine nitrogen, the hydrazino group, and the methoxymethyl substituent can be systematically studied to design ligands with tailored electronic and steric properties for specific applications in catalysis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.